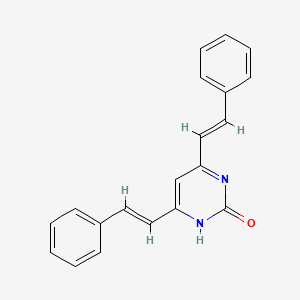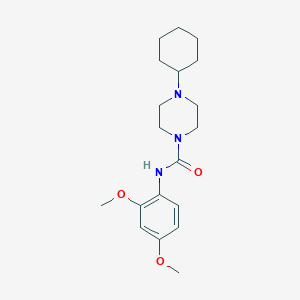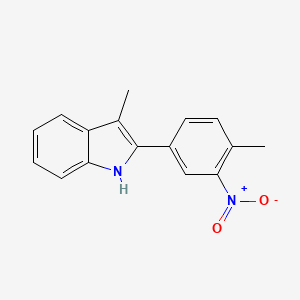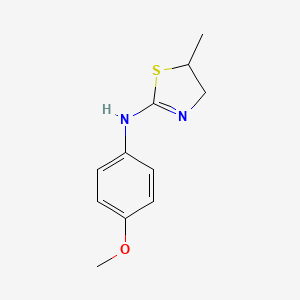
4,6-bis(2-phenylvinyl)-2-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,6-bis(2-phenylvinyl)-2-pyrimidinol” is a chemical compound with the molecular formula C20H16N2 . It is a derivative of pyrimidine, a six-membered aromatic ring with two nitrogen atoms in positions 1 and 3 . This compound is used in the synthesis of various polyimides .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a 4,6-distyrylpyrimidine chromophore was synthesized in two steps from 4,6-dimethyl-2-phenylpyrimidine by a double Knoevenagel reaction with 4-bromobenzaldehyde followed by a double Suzuki–Miyaura cross-coupling reaction with 4-(N,N-diphenylamino)phenylboronic acid .Molecular Structure Analysis
The molecular structure of “4,6-bis(2-phenylvinyl)-2-pyrimidinol” is characterized by a pyrimidine core with phenylvinyl groups attached at the 4 and 6 positions .Chemical Reactions Analysis
While specific chemical reactions involving “4,6-bis(2-phenylvinyl)-2-pyrimidinol” are not available in the retrieved data, pyrimidine derivatives have been extensively used as fluorescent sensors for acidity, polarity, metal cations, or nitro-aromatic explosives .Applications De Recherche Scientifique
Fluorescent Sensors
4,6-bis(2-phenylvinyl)-2-pyrimidinol, being a pyrimidine derivative, can potentially be used as a fluorescent sensor. Pyrimidine chromophores have been extensively used as fluorescent sensors for acidity , polarity , metal cations , and nitro-aromatic explosives .
Organic Light Emitting Diodes (OLEDs)
Pyrimidine derivatives have been used successfully as emitters for OLEDs, particularly for third-generation OLEDs based on thermally activated delayed fluorescence . The compound “4,6-bis(2-phenylvinyl)-2-pyrimidinol” could potentially be used in similar applications.
White Light Emission
Controlled protonation of some pyrimidine compounds has been described to produce white light emission . Given the structural similarity, “4,6-bis(2-phenylvinyl)-2-pyrimidinol” might also exhibit this property.
Two-Photon Absorption Properties
4,6-distyrylpyrimidine derivatives are well-known for their two-photon absorption properties. Numerous structures have been developed for bio-imaging in particular . “4,6-bis(2-phenylvinyl)-2-pyrimidinol” could potentially be used in similar applications.
Solvatochromism
The compound “4,6-bis(2-phenylvinyl)-2-pyrimidinol” exhibits intense emission solvatochromism with emission ranging from blue in non-polar n-heptane to orange in dichloromethane . This property could be useful in various applications, including chemical sensing and imaging.
Acid Sensing
This compound is also sensitive to the presence of acid with a bathochromic shift of the charge transfer absorption band and emission quenching . This could make it useful in applications that require acid sensing.
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that pyrimidine derivatives have been extensively used as fluorescent sensors for acidity, polarity, metal cations, or nitro-aromatic explosives . They have also been used as emitters for organic light-emitting diodes (OLEDs), particularly for third-generation OLEDs based on thermally activated delayed fluorescence .
Mode of Action
The compound 4,6-bis(2-phenylvinyl)-2-pyrimidinol is a 4,6-distyrylpyrimidine chromophore with diphenylamino electron-donating groups and biphenylenevinylene extended π-conjugated linkers . This structure allows the compound to exhibit intense emission in moderately polar solvents as well as in the solid state . The compound is characterized by an intense emission solvatochromism, with emission ranging from blue in nonpolar n-heptane to orange in dichloromethane . This chromophore is also sensitive to the presence of acid, with a bathochromic shift of the charge transfer absorption band and emission quenching .
Biochemical Pathways
It’s known that pyrimidine chromophores have been used for bio-imaging , suggesting that they may interact with biological systems and potentially affect certain biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-bis(2-phenylvinyl)-2-pyrimidinol. For instance, the compound exhibits solvatochromism, meaning its color changes depending on the polarity of the solvent . Additionally, the compound’s fluorescence is sensitive to the presence of acid . These characteristics suggest that changes in the chemical environment could significantly impact the compound’s behavior and efficacy.
Propriétés
IUPAC Name |
4,6-bis[(E)-2-phenylethenyl]-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-20-21-18(13-11-16-7-3-1-4-8-16)15-19(22-20)14-12-17-9-5-2-6-10-17/h1-15H,(H,21,22,23)/b13-11+,14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXROUDEXNCKGZ-PHEQNACWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC(=O)N2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=NC(=O)N2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B5381011.png)
![[1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone](/img/structure/B5381015.png)
![4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5381016.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B5381017.png)

![3,5-difluoro-4-methoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5381045.png)


![2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide](/img/structure/B5381072.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5381074.png)

![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5381101.png)
![(1S*,3R*)-3-amino-N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}cyclopentanecarboxamide](/img/structure/B5381108.png)
![N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide](/img/structure/B5381116.png)